N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetamide is a novel organic compound belonging to the class of pyrimidine derivatives. It has been investigated in the field of medicinal chemistry for its potential biological activity, particularly its antifungal properties. []
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7